molecular formula C13H16N2O B1253058 N-Butyl-1H-indole-2-carboxamide

N-Butyl-1H-indole-2-carboxamide

Cat. No.: B1253058
M. Wt: 216.28 g/mol
InChI Key: LEXAFGYQTMMLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-1H-indole-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of N-butyl-1H-indole-2-carboxamide and its analogs against Mycobacterium tuberculosis. The compound targets the MmpL3 protein, which is essential for the transport of mycolic acids in mycobacterial cell walls.

Key Findings:

  • Molecular Docking Studies: Simulated annealing and molecular docking techniques were employed to predict the binding interactions of this compound with MmpL3. These studies indicated significant binding affinities, suggesting that the compound may effectively inhibit MmpL3 activity .
  • Minimum Inhibitory Concentration (MIC): Compounds related to this compound demonstrated MIC values as low as 1.56 µM against drug-sensitive and multi-drug resistant strains of M. tuberculosis, indicating strong antitubercular potential .

Anti-mycobacterial Properties

This compound has also shown promise in treating infections caused by non-tuberculous mycobacteria (NTM). Its selectivity for mycobacterial species over other bacteria makes it a potential candidate for developing new antibiotics.

Research Insights:

  • Broad Spectrum Activity: The compound exhibited potent activity against various mycobacterial strains, including M. abscessus and M. chelonae, with minimal cytotoxicity observed in human cell lines .
  • Mechanism of Action: The mechanism involves inhibition of MmpL3, which is crucial for mycolic acid transport, thereby disrupting the integrity of the mycobacterial cell envelope .

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been studied for its neuroprotective effects against neurotropic alphaviruses.

Case Studies:

  • Alphavirus Replication Inhibition: A series of indole derivatives were evaluated for their ability to inhibit replication of neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). This compound showed significant protective effects in preclinical models .
  • Pharmacokinetics: Modifications to the compound's structure resulted in improved plasma exposure and brain penetration, enhancing its potential as a therapeutic agent for viral infections affecting the central nervous system .

Summary Table of Applications

Application AreaKey FindingsReferences
Antitubercular ActivityEffective against M. tuberculosis; MIC values as low as 1.56 µM; targets MmpL3
Anti-mycobacterialPotent against various NTM; minimal cytotoxicity; disrupts cell envelope integrity
NeuroprotectionInhibits replication of neurotropic alphaviruses; improved pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Butyl-1H-indole-2-carboxamide, and how are intermediates purified?

  • Methodology : The compound is synthesized via amide coupling using EDC·HCl, HOBt, and DIPEA in anhydrous DMF (Method A) . For intermediates, purification involves thin-layer chromatography (TLC) or column chromatography with gradients like dichloromethane/methanol. Final compounds are validated by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity and ≥95% purity . Sodium ethoxide in DMF can also facilitate coupling with aminobenzophenones for derivative synthesis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy resolves indole ring protons (e.g., δ 7.25–7.83 ppm for aromatic protons) and alkyl chain integration . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 397.1544) . Elemental analysis (C, H, N) and IR spectroscopy validate functional groups like carboxamide (C=O stretch at ~1650 cm1^{-1}) . Purity is ensured via preparative HPLC with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How are hyperlipidemic rat models used to evaluate the pharmacological efficacy of this compound derivatives?

  • Methodology : Compounds are administered orally to diet-induced hyperlipidemic rats. Plasma triglyceride levels are measured pre- and post-treatment via enzymatic assays. Dose-response curves (e.g., 10–100 mg/kg) and statistical analyses (ANOVA) identify potency, with comparisons to positive controls like fenofibrate . Histopathological liver/kidney analyses assess toxicity .

Q. How can researchers resolve contradictions in reported biological activity data for indole-2-carboxamides?

  • Methodology : Cross-validate experimental conditions (e.g., cell line specificity, incubation times). For antimycobacterial activity, compare MIC values against Mycobacterium tuberculosis H37Rv using standardized broth microdilution . Confounders like solvent effects (DMSO vs. ethanol) must be controlled. Meta-analyses of SAR studies can clarify substituent effects (e.g., N-butyl vs. tert-butyl groups) .

Q. What strategies optimize selectivity for cannabinoid (CB1) or dopamine (D3) receptors in indole-2-carboxamide derivatives?

  • Methodology : Introduce photoactivatable groups (e.g., 3-(azidomethyl) or benzophenone moieties) to probe receptor binding pockets via UV cross-linking . Competitive binding assays with 3H^3 \text{H}-labeled antagonists (e.g., SR141716A for CB1) quantify KiK_i values. Molecular docking identifies critical interactions (e.g., hydrophobic N-butyl chain with D3 receptor residues) .

Q. How are photoactivatable indole-2-carboxamides designed for target identification in GPCR studies?

  • Methodology : Synthesize derivatives with azide (PAZ) or benzophenone (BP) groups at the indole C3 position using DPPA/DBU-mediated substitution . Validate photoactivation efficiency via UV irradiation (365 nm) in cellular membranes. Affinity purification and LC-MS/MS identify covalently bound targets (e.g., nAChRs or CB1) .

Q. What purification methods ensure >95% purity for preclinical studies of indole-2-carboxamides?

  • Methodology : Combiflash chromatography with ethyl acetate/hexane gradients (0–30%) removes byproducts . For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is optimal. Purity is quantified via 1H NMR^1 \text{H NMR} integration of residual solvents and HRMS isotopic patterns .

Q. How do in vitro assays (e.g., enzyme inhibition) translate to in vivo efficacy for lipid-lowering indole-2-carboxamides?

  • Methodology : In vitro HPLG (hepatic lipase) inhibition assays (IC50_{50}) guide compound selection. Correlate IC50_{50} values (e.g., 5–20 μM) with in vivo triglyceride reduction in rodent models. Pharmacokinetic studies (plasma half-life, bioavailability) bridge gaps using LC-MS/MS quantification of plasma/tissue concentrations .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-butyl-1H-indole-2-carboxamide

InChI

InChI=1S/C13H16N2O/c1-2-3-8-14-13(16)12-9-10-6-4-5-7-11(10)15-12/h4-7,9,15H,2-3,8H2,1H3,(H,14,16)

InChI Key

LEXAFGYQTMMLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=CC=CC=C2N1

Synonyms

N-butyl-1H-indole-2-carboxamide

Origin of Product

United States

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